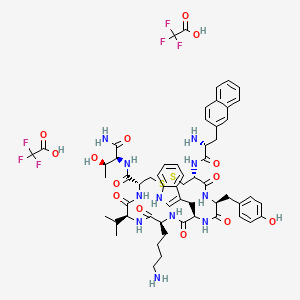

Lanreotide (diTFA)

Description

Overview of Somatostatin (B550006) Analog Chemistry and Peptide Design Principles

The development of somatostatin analogs like Lanreotide (B11836) was necessitated by the therapeutic limitations of the native somatostatin-14 peptide. Natural somatostatin has a very short plasma half-life of only 1-3 minutes, rendering it impractical for sustained therapeutic use. mdpi.com Medicinal chemists have employed several key peptide design principles to overcome these limitations:

Size Reduction and Cyclization: The original 14-amino acid structure of somatostatin was truncated to a more stable 8-amino acid core. This core is cyclized via a disulfide bridge between two cysteine residues, a modification that restricts conformational flexibility and enhances metabolic stability. nih.gov

Incorporation of D-Amino Acids: A crucial design feature is the substitution of the naturally occurring L-tryptophan at position 8 with its stereoisomer, D-tryptophan. This change is critical for stabilizing a specific β-II' turn conformation in the peptide's backbone. americanpharmaceuticalreview.com This structural motif, involving the D-Trp and a neighboring lysine (B10760008) residue, is essential for high-affinity receptor binding and biological activity. americanpharmaceuticalreview.com

Pharmacophore Identification: Research identified that a four-amino-acid sequence (Phe-Trp-Lys-Thr) within somatostatin was the minimal region necessary for its biological activity. Analogs like Lanreotide were designed to preserve this essential "pharmacophore" within a more robust and smaller cyclic structure.

These design strategies collectively result in synthetic analogs with significantly longer half-lives and improved receptor subtype selectivity compared to the endogenous hormone. thehealingnet.org

Rationale for Investigating Lanreotide (diTFA) in Peptide Science and Drug Discovery Research

Lanreotide serves as a multifaceted tool in research, primarily due to its distinct physicochemical and biological properties.

Model for Peptide Self-Assembly: One of the most compelling reasons for studying Lanreotide is its remarkable ability to spontaneously self-assemble into highly ordered, monodisperse nanotubes in aqueous solutions. nih.govpnas.org This process involves a hierarchical organization starting from the formation of peptide dimers, which then assemble into β-sheet filaments. researchgate.net These filaments subsequently pack laterally to form the hollow, uniform nanotubes. pnas.orgresearchgate.net This phenomenon makes Lanreotide an exceptional model system for investigating the fundamental principles of biomimetic self-assembly, with potential applications in nanotechnology and the development of novel drug delivery systems. rsc.org

Structure-Activity Relationship (SAR) Studies: The Lanreotide scaffold is frequently used in SAR studies to understand how specific structural modifications impact biological function. For instance, researchers have synthesized and analyzed various epimers (stereoisomers) of Lanreotide to determine how the chirality of each amino acid contributes to receptor binding and antiproliferative activity. pnas.org Such studies are crucial for optimizing peptide drug candidates and for identifying potential impurities that may arise during synthesis. pnas.org

Scaffold for Targeted Agents: Given its high affinity and selectivity for SSTR2 and SSTR5, which are often overexpressed on tumor cells, Lanreotide is an ideal scaffold for developing targeted diagnostic and therapeutic agents. nih.gov By attaching chelating agents like DOTA to the Lanreotide backbone, it can be radiolabeled with various isotopes. These radioconjugates can be used for imaging tumors (scintigraphy) or for delivering targeted radiotherapy, a strategy known as Peptide Receptor Radionuclide Therapy (PRRT). researchgate.net The binding affinity profile of these modified analogs is a critical area of research to ensure they retain their targeting capabilities. researchgate.net

Table of Mentioned Compounds

Properties

Molecular Formula |

C58H71F6N11O14S2 |

|---|---|

Molecular Weight |

1324.4 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C54H69N11O10S2.2C2HF3O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;2*3-2(4,5)1(6)7/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);2*(H,6,7)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;;/m1../s1 |

InChI Key |

ZICMZXSFZZKHGN-XCNZXRHRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Lanreotide Ditfa

Solid-Phase Peptide Synthesis (SPPS) Approaches for Lanreotide (B11836) (diTFA)

The primary method for synthesizing Lanreotide is Solid-Phase Peptide Synthesis (SPPS). daicelpharmastandards.comgoogle.com This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. iaea.org

A common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin. rsc.org The synthesis begins with the attachment of the C-terminal amino acid, Threonine (Thr), to the resin. google.com Subsequently, the Fmoc protecting group on the α-amino group is removed, and the next amino acid in the sequence is coupled. This cycle of deprotection and coupling is repeated until the entire linear peptide sequence is assembled on the resin. rsc.org The use of an acid-sensitive resin allows for the cleavage of the peptide from the support upon completion of the synthesis. google.com

Key reagents in the Fmoc-SPPS of Lanreotide include:

Resin: Rink Amide AM resin or Rink Amide MBHA resin are frequently used to generate the C-terminal amide functionality upon cleavage. google.com

Protecting Groups: Acid-labile protecting groups are used for the side chains of the amino acids to prevent unwanted side reactions. These include Boc (tert-butyloxycarbonyl) for Lysine (B10760008) (Lys) and D-Tryptophan (D-Trp), and Trt (trityl) for Cysteine (Cys). google.com

Coupling Reagents: Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to facilitate the formation of peptide bonds.

Deprotection Reagents: A solution of piperidine (B6355638) in dimethylformamide (DMF) is typically used for the removal of the Fmoc group. rsc.org

An alternative to SPPS is the Green Continuous Liquid-Phase Peptide Synthesis (LPPS). This method involves the growing peptide being anchored in an organic phase, with excess reagents and byproducts removed by aqueous extractions. This approach is noted for its scalability and reduced use of hazardous solvents compared to traditional SPPS. aspenapi.com

Impurities that can arise during SPPS include deletion sequences (missing one or more amino acids) and truncated sequences. daicelpharmastandards.comaspenapi.com These are often a result of incomplete coupling or deprotection steps.

On-Resin Disulfide Bond Formation and Cyclization Techniques

A critical step in the synthesis of Lanreotide is the formation of the intramolecular disulfide bond between the two cysteine residues, which results in the cyclic structure of the peptide. Performing this cyclization while the peptide is still attached to the solid support (on-resin) offers advantages by minimizing intermolecular reactions that can lead to dimerization or oligomerization. researchgate.net

Several reagents and methods have been developed for on-resin disulfide bond formation:

Iodine-Mediated Oxidation: The treatment of the linear peptide containing S-Acm (acetamidomethyl) or S-Trt (trityl) protected cysteine residues with iodine can simultaneously deprotect the sulfhydryl groups and facilitate their oxidation to form a disulfide bond. researchgate.net The use of persulfate as an additive in iodine-mediated cyclization has been shown to be highly efficient, achieving macrocyclization in as little as 15 minutes and reducing side products. acs.org

N-Chlorosuccinimide (NCS): NCS is an efficient and rapid reagent for on-resin disulfide formation, completing the reaction within 15 minutes in DMF. acs.org It has been successfully used in the synthesis of other disulfide-containing peptides like oxytocin. acs.org A key advantage of NCS is its compatibility with oxidation-prone amino acids such as methionine and tryptophan. researchgate.netacs.org

Methyl 3-nitro-2-pyridinesulfenate (Npys-OMe): This mild oxidizing reagent has been used for on-resin disulfide bond formation. The use of a solvent system containing 0.4 M LiCl in DMF helps to minimize the formation of peptide oligomers. researchgate.net

The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and purity of the final cyclic peptide.

Synthesis and Characterization of Lanreotide (diTFA) Epimers and Isomers

During the synthesis of peptide drugs like Lanreotide, epimeric impurities (isomers) can form. It is crucial to synthesize and characterize these epimers to correctly identify them and understand their biological activities. rsc.org

A study reported the rapid synthesis of eight possible epimers of Lanreotide using SPPS followed by an on-resin disulfide closure method, which achieved a conversion yield of over 90% for all epimers. rsc.org An analytical method was also developed to separate these epimers, enabling the identification of five epimeric impurities in a commercially available Lanreotide API. rsc.org

The characterization of these epimers and isomers typically involves:

High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of the epimers. A common stationary phase is a C18 column. researchgate.net

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptides. iaea.org

Amino Acid Analysis: To verify the amino acid composition of the peptides. iaea.org

Structure-activity relationship (SAR) studies on these epimers have shown that most of them have compromised antiproliferative activity compared to Lanreotide. However, one epimer, P7, was found to retain antiproliferative activity similar to the parent drug and exhibited comparable serum stability. rsc.org

Rational Design and Chemical Synthesis of Novel Lanreotide (diTFA) Analogs and Derivatives

The rational design of novel Lanreotide analogs aims to create molecules with improved properties, such as increased stability, enhanced receptor selectivity, and greater therapeutic efficacy. irbbarcelona.org This often involves the substitution of natural amino acids with non-natural ones. oxfordglobal.com

One approach has been the development of chimeric molecules that combine the features of somatostatin (B550006) and dopamine (B1211576), targeting both somatostatin and dopamine receptors found in neuroendocrine tumors. researchgate.net Another strategy involves the substitution of specific amino acid sequences with non-natural amino acids, which has led to the design of a peptide that is ten times more stable in blood than the natural hormone somatostatin. irbbarcelona.org

The synthesis of these analogs generally follows the principles of SPPS, with the incorporation of the desired non-natural amino acids at specific positions in the peptide chain. irbbarcelona.org The structural analysis of these new analogs, often aided by techniques like NMR spectroscopy, provides insights into the active conformations of the peptide when interacting with its receptors, which in turn guides further rational design. irbbarcelona.org

Bioconjugation Strategies for Lanreotide (diTFA) in Research Probes and Targeted Systems

Bioconjugation involves chemically linking molecules like Lanreotide to other moieties to enhance their therapeutic or diagnostic capabilities. nih.gov For Lanreotide, these strategies are often employed to create targeted drug delivery systems and diagnostic agents. oxfordglobal.com

Common bioconjugation strategies include:

Lysine Modification: The ε-amino group of the lysine residue in Lanreotide is a common target for conjugation. For example, Lanreotide has been modified with other compounds at the lysine position with high yield. researchgate.net

Tryptophan Modification: An electrochemical bioconjugation method has been developed for the selective modification of tryptophan residues using thiophenols. This technique has been successfully applied to Lanreotide. acs.org

Disulfide Re-bridging: The disulfide bond in Lanreotide can be reduced to release two free thiol groups from the cysteine residues. These thiols can then be reacted with specific linkers, such as a dichloroacetophenone substrate, to form a new bridge, allowing for the attachment of other molecules. nih.gov

Conjugation to Nanocarriers: Lanreotide has been conjugated to lipid-based nanocarriers like PEG-DSPE micelles. nih.gov These Lanreotide-modified micelles can specifically target tumors that overexpress somatostatin receptors, leading to increased accumulation of the therapeutic payload at the tumor site. nih.gov

Chelator Conjugation for Radiopharmaceuticals: The chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can be conjugated to Lanreotide. iaea.org This is often done by first protecting the lysine side chain, then reacting the N-terminus with DOTA, followed by deprotection. The resulting DOTA-Lanreotide can then be radiolabeled for diagnostic imaging or targeted radionuclide therapy. iaea.org

These bioconjugation techniques have significantly expanded the potential applications of Lanreotide in medicine. oxfordglobal.com

Structure Activity Relationship Sar Studies of Lanreotide Ditfa and Its Analogs

Conformational Analysis and Ligand-Receptor Interaction Hypotheses

The biological activity of Lanreotide (B11836) is critically dependent on its three-dimensional shape and its ability to bind to SSTRs, particularly SSTR2 and SSTR5, for which it shows high affinity. droracle.aihemonc.orgncats.io In solution, Lanreotide adopts a stable β-hairpin conformation. nih.gov This structure is stabilized by a disulfide bridge between the two cysteine residues and a turn induced by the D-Tryptophan and L-Lysine sequence. nih.gov

Upon binding to SSTR2, Lanreotide induces significant conformational changes in the receptor. nih.gov Cryo-electron microscopy (cryo-EM) studies have revealed that the binding of Lanreotide to SSTR2 causes structural rearrangements of highly conserved motifs within the receptor, facilitating its activation and subsequent signaling to G proteins. nih.gov Specifically, the cytoplasmic end of the sixth transmembrane helix (TM6) moves outward, while the end of TM7 moves inward. nih.gov

The interaction between Lanreotide and SSTR2 is driven by key residues. The β-turn of Lanreotide interacts with residues in the ligand-binding pocket of SSTR2. nih.govresearchgate.net The interaction between the D-Tryptophan at position 4 of Lanreotide and the phenylalanine residue at position 272 of SSTR2 is particularly important, as it influences a "toggle switch" motif within the receptor, leading to its activation. researchgate.net

Impact of Specific Amino Acid Substitutions and Modifications on Somatostatin (B550006) Receptor Binding Affinity and Selectivity

The specific sequence of amino acids in Lanreotide is crucial for its binding affinity and selectivity for different SSTR subtypes. Lanreotide shows preferential binding to SSTR2, with moderate affinity for SSTR3 and SSTR5, and low to no affinity for SSTR1 and SSTR4. nih.gov This selectivity is attributed to specific residues within the SSTRs. nih.gov

Studies involving amino acid substitutions have provided valuable insights into the SAR of Lanreotide. For instance, replacing aromatic residues with alanine (B10760859) completely inhibits the self-assembly of Lanreotide into nanotubes, a property related to its sustained-release formulation, highlighting the importance of π-π stacking interactions. nih.gov However, modifications that affect the peptide's conformation, such as substituting L-Lysine with D-Lysine, can alter the molecular packing and morphology of these self-assembled structures without completely preventing their formation. nih.gov

The introduction of unnatural amino acids has been explored to enhance the stability and bioavailability of peptide drugs. researchgate.net For Lanreotide, the presence of D-Naphthylalanine at the N-terminus and D-Tryptophan are key modifications from the native somatostatin that contribute to its resistance to degradation. nih.govncats.io

The following table summarizes the binding affinities of Lanreotide and a related analog, DOTA-Lanreotide, for different human somatostatin receptor subtypes.

| Compound | hsst1 (IC50, nm) | hsst2 (IC50, nm) | hsst3 (IC50, nm) | hsst4 (IC50, nm) | hsst5 (IC50, nm) |

| Lanreotide | >1000 | ~1.4 | 15 | 22 | 21 |

| DOTA-Lanreotide | 154 | ~1.4 | 15 | 2.5 | 0.45 |

| Data sourced from a study on DOTA-Lanreotide. capes.gov.br |

Stereochemical Influences on the Biological Activity of Lanreotide (diTFA) Epimers

The stereochemistry of the amino acids in Lanreotide is a critical determinant of its biological activity. Epimers, which are stereoisomers that differ in configuration at only one chiral center, of Lanreotide have been synthesized and studied to understand the impact of stereochemical changes. rsc.org

Research has shown that most epimers of Lanreotide exhibit compromised antiproliferative activity compared to the parent compound. rsc.orgnih.gov This suggests that the specific spatial arrangement of the side chains is essential for optimal receptor binding and subsequent biological response. However, one epimer, designated as P7, was found to retain antiproliferative activity similar to that of Lanreotide. rsc.orgnih.gov Furthermore, the P7 epimer showed serum stability nearly identical to Lanreotide, indicating its potential as a therapeutic agent. rsc.orgnih.gov

The crystal structure of a Lanreotide derivative reveals a β-hairpin conformation, and any deviation from this, as would be expected with epimerization, could disrupt the precise orientation required for effective receptor interaction. pnas.org

In Silico and Experimental Correlative SAR Studies

The integration of computational (in silico) and experimental approaches has been instrumental in elucidating the SAR of Lanreotide and its analogs. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their receptors. rsc.org

In silico studies have been used to investigate the binding interactions of Lanreotide and its epimers with the SSTR2 receptor. rsc.org These studies have helped to rationalize the experimental findings, for instance, by showing how the P7 epimer can maintain a stable interaction with the receptor, similar to Lanreotide. rsc.orgrsc.org Molecular docking studies have predicted the binding scores of Lanreotide and its epimers, providing a theoretical basis for their observed biological activities. rsc.org

Experimental studies, such as the synthesis and biological evaluation of Lanreotide analogs and epimers, provide the essential real-world data to validate and refine the computational models. rsc.orgmdpi.com For example, the synthesis of Lanreotide epimers and the subsequent testing of their antiproliferative activity and serum stability have provided crucial data that can be correlated with in silico predictions. rsc.orgrsc.org This iterative process of computational modeling and experimental validation accelerates the development of novel somatostatin analogs with improved therapeutic profiles.

Molecular and Cellular Mechanisms of Action for Lanreotide Ditfa

Somatostatin (B550006) Receptor (SSTR) Subtype Selectivity and Binding Kinetics

Lanreotide's therapeutic effects are initiated by its binding to somatostatin receptors (SSTRs), which are a family of five distinct G protein-coupled receptors (GPCRs) designated SSTR1 through SSTR5. pnas.orgwikipedia.orgebi.ac.uk The affinity and selectivity with which Lanreotide (B11836) binds to these subtypes are crucial determinants of its biological activity.

Differential Interactions with SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5

Lanreotide exhibits a distinct binding profile across the five SSTR subtypes. It demonstrates the highest affinity for SSTR2 and SSTR5. drugbank.comaiom.itnih.govdroracle.ai Its affinity for SSTR3 is moderate, while it has a significantly lower affinity for SSTR1 and SSTR4. aiom.itdroracle.aibioscientifica.commdpi.com This preferential binding is a key characteristic that distinguishes it from the natural hormone somatostatin, which binds to all five receptor subtypes with relatively high affinity. dovepress.com

The binding affinities of Lanreotide for the different SSTR subtypes have been quantified using various experimental techniques, yielding IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) that illustrate its selectivity. Lanreotide binds with high affinity to SSTR2 (IC50 0.8 nmol/L) and with a lesser affinity to SSTR5 (IC50 5.2 nmol/L). aiom.it Other studies have reported IC50 values for SSTR2, SSTR3, and SSTR5 in the nanomolar range (0.5-1.8 nM, 43-107 nM, and 5.6-32 nM, respectively), while the IC50 values for SSTR1 and SSTR4 are in the micromolar range (500-2,330 nM and 66-2,100 nM, respectively). caymanchem.com This selective binding profile, with a strong preference for SSTR2 and SSTR5, is believed to be the primary mechanism responsible for its therapeutic effects, such as the inhibition of growth hormone (GH) secretion. droracle.aihemonc.org

Interactive Table: Lanreotide (diTFA) Binding Affinity for Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (IC50) | Reference |

| SSTR1 | Low (micromolar range) | aiom.itmdpi.comcaymanchem.com |

| SSTR2 | High (nanomolar range, e.g., 0.8 nM) | aiom.itmdpi.comcaymanchem.com |

| SSTR3 | Moderate (nanomolar range) | mdpi.comcaymanchem.comnih.gov |

| SSTR4 | Low (micromolar range) | mdpi.comcaymanchem.com |

| SSTR5 | High (nanomolar range, e.g., 5.2 nM) | aiom.itmdpi.comcaymanchem.comnih.gov |

Molecular Basis of Ligand-Receptor Recognition and Induced Fit Mechanisms

The selective recognition of SSTR subtypes by Lanreotide is governed by specific molecular interactions at the ligand-binding pocket of the receptor. The five SSTR subtypes are divided into two families based on sequence similarities: SRIF1 (SSTR2, SSTR3, SSTR5) and SRIF2 (SSTR1, SSTR4). pnas.org Lanreotide, along with other somatostatin analogs like octreotide (B344500), shows higher affinity towards the SRIF1 family. elifesciences.org

Structural and sequence analyses have revealed key amino acid residues within the SSTRs that are crucial for ligand binding and selectivity. For instance, a glutamine residue at a specific position in SSTR2, SSTR3, and SSTR5 is thought to be important for high-affinity binding of ligands like Lanreotide, whereas SSTR1 and SSTR4 have a methionine at this position. elifesciences.orgbiorxiv.org The binding of Lanreotide to the receptor is not a simple lock-and-key mechanism but rather involves an "induced fit," where the binding of the ligand causes a conformational change in the receptor. This conformational change is essential for receptor activation and the initiation of downstream signaling. nih.gov The extracellular loops of the SSTRs also play a role in ligand-specific binding. elifesciences.org

Intracellular Signaling Cascades Modulated by Lanreotide (diTFA)

Upon binding to its target SSTRs, Lanreotide initiates a series of intracellular signaling events that ultimately lead to its diverse physiological effects. These signaling cascades are primarily mediated by G proteins.

G-Protein Coupled Receptor Signaling Pathways (e.g., cAMP, PLC, MAP Kinases)

As a G protein-coupled receptor agonist, Lanreotide's binding to SSTRs, particularly SSTR2 and SSTR5, activates inhibitory G proteins (Gi). pnas.orgnih.gov This activation leads to the modulation of several key intracellular signaling pathways:

Inhibition of Adenylyl Cyclase and cAMP: A primary mechanism of Lanreotide action is the inhibition of the enzyme adenylyl cyclase. nih.govnih.gov This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including hormone secretion. drugbank.comnih.govresearchgate.net The reduction in cAMP levels inhibits protein kinase A (PKA) activity, which in turn prevents the activation of downstream targets that promote hormone release. researchgate.net

Modulation of Phospholipase C (PLC): Lanreotide can also influence the phospholipase C (PLC) pathway. drugbank.comnih.gov Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org While some studies suggest SSTR activation can stimulate PLC, SSTR5-mediated antiproliferative effects can involve the inhibition of PLC. nih.govradiologykey.com

Regulation of Mitogen-Activated Protein (MAP) Kinases: The MAP kinase pathway, which includes ERK, JNK, and p38 MAP kinase, is another critical signaling cascade affected by Lanreotide. nih.gov Depending on the cell type, SSTR activation can lead to either activation or inhibition of the MAP kinase pathway, influencing cellular processes like proliferation, differentiation, and apoptosis. nih.gov Lanreotide's antiproliferative effects are often associated with the activation of protein tyrosine phosphatases (PTPs) that can dephosphorylate and inactivate components of the MAP kinase pathway. nih.govresearchgate.net

Downstream Molecular Effectors and Transcription Factor Activation (e.g., wnt, T cell receptor, NF-kB, PI3K/AKT)

The initial signaling events triggered by Lanreotide lead to the modulation of various downstream effectors and transcription factors, which ultimately execute the cellular response.

Wnt, T cell receptor, and NF-kB Signaling: Studies investigating the effects of Lanreotide on immune cells have shown that it can modulate signaling pathways such as the Wnt, T cell receptor (TCR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways. nih.govnih.govdntb.gov.ua In vivo studies in patients with neuroendocrine tumors (NETs) revealed that Lanreotide therapy led to reduced effects on these pathways in CD8+ T cells of patients who responded to the treatment. nih.govnih.gov

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell growth, survival, and proliferation. mdpi.com Somatostatin receptor signaling can interact with this pathway. For instance, PTPs activated by SSTRs can lead to the upregulation of cyclin-dependent kinase inhibitors p21 and p27 through the PI3K/Akt pathway, contributing to cell cycle arrest. mdpi.com

Cellular Responses to Lanreotide (diTFA) in In Vitro Models

The molecular mechanisms of Lanreotide have been extensively studied in various in vitro models, providing valuable insights into its cellular effects.

Inhibition of Hormone Secretion: In primary cultures of human pituitary adenoma cells, Lanreotide has been shown to effectively inhibit the release of growth hormone. caymanchem.comnih.gov This antisecretory effect is a direct consequence of the signaling cascades initiated by SSTR2 and SSTR5 activation, primarily the inhibition of the cAMP pathway. drugbank.comnih.gov

Antiproliferative Effects: Lanreotide exhibits antiproliferative effects in various cancer cell lines. For example, in bronchopulmonary neuroendocrine tumor (BP-NET) cell lines, Lanreotide can diminish cell proliferation. nih.gov In pancreatic neuroendocrine tumor cell lines, Lanreotide has shown antiproliferative effects, particularly in cells resistant to other treatments. frontiersin.org These effects are mediated by the activation of PTPs, cell cycle arrest, and in some cases, induction of apoptosis. dovepress.comfrontiersin.org

Modulation of Immune Cell Function: In vitro studies on healthy donor T cells have been conducted to understand Lanreotide's impact on the immune system. nih.govnih.gov These studies have examined parameters like SSTR expression on different T cell subsets, cytokine production, and the activity of transcription factor signaling pathways in response to Lanreotide treatment. nih.govnih.gov For instance, one study found that Lanreotide, at concentrations up to 5 mcM, did not have significant effects on the induced activation of NFAT, NF-kB, or ERK1/2 in T cells in vitro. nih.gov

Interactive Table: Summary of Cellular Responses to Lanreotide (diTFA) in In Vitro Models

| Cell Model | Cellular Response | Key Signaling Pathway(s) Involved | Reference |

| Human Pituitary Adenoma Cells | Inhibition of Growth Hormone Secretion | Inhibition of cAMP pathway | caymanchem.comnih.gov |

| Bronchopulmonary NET Cell Lines (NCI-H720, NCI-H727) | Diminished Cell Proliferation | Modulation of SSTR2 expression, potential interaction with PI3K/mTOR pathway | nih.gov |

| Pancreatic NET Cell Line (BON-1) | Inhibition of Cell Viability (at high concentrations) | Not fully elucidated, may involve mTOR pathway crosstalk | frontiersin.org |

| Human T-lymphocytes | No significant effect on induced activation of NFAT, NF-kB, or ERK1/2 | TCR signaling | nih.gov |

Apoptosis Induction Mechanisms and Pathways

Lanreotide (diTFA) exerts part of its antiproliferative effects by inducing programmed cell death, or apoptosis, in tumor cells. drugbank.compatsnap.com This process is primarily initiated through the binding of Lanreotide to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are often expressed on the surface of neuroendocrine tumor cells. drugbank.comfrontiersin.org The activation of these receptors triggers intracellular signaling cascades that can lead to cell cycle arrest and apoptosis. drugbank.com

The induction of apoptosis by Lanreotide can involve multiple pathways:

Intrinsic (Mitochondrial) Pathway : This pathway is initiated by non-receptor-mediated internal stimuli that cause changes in the inner mitochondrial membrane, leading to the release of cytochrome c. mdpi.comanygenes.com Cytochrome c then associates with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which activates the initiator caspase-9. mdpi.comanygenes.com Caspase-9, in turn, activates executioner caspases like caspase-3, culminating in cell death. aging-us.commdpi.com

Extrinsic (Death Receptor) Pathway : This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, such as Fas or TNF receptors. anygenes.comaging-us.com This binding leads to the formation of a death-inducing signaling complex (DISC) and the activation of the initiator caspase-8. mdpi.com Caspase-8 can then directly activate executioner caspases or cleave the protein Bid, which links the extrinsic to the intrinsic pathway. anygenes.com

Phosphatase Activation : The binding of somatostatin analogs to their receptors can activate protein tyrosine phosphatases. frontiersin.org These enzymes play a crucial role in signal transduction and can initiate apoptotic processes as part of their regulatory functions. frontiersin.org

Research in non-clinical models has demonstrated varied apoptotic responses to Lanreotide depending on the cell type. In a study using a human retinal pigment epithelium cell line (ARPE-19) under diabetic conditions, Lanreotide was found to have a protective, anti-apoptotic effect. nih.gov Treatment significantly decreased the expression of key apoptotic mediators, Caspase-3 and c-Jun N-terminal kinase (JNK). nih.gov Conversely, in GH3 pituitary adenoma cells, Lanreotide was shown to promote apoptosis. medkoo.com This indicates that the apoptotic effect of Lanreotide is highly context-dependent.

Table 1: Research Findings on Lanreotide's Role in Apoptosis

Modulation of Cytokine Production and Immune Cell Signaling Parameters in Non-Clinical Settings

Lanreotide (diTFA) has been shown to possess immunomodulatory properties by altering the production of cytokines and influencing immune cell signaling pathways in non-clinical studies. nih.govnih.gov These effects appear to be specific to the tumor's origin and cellular context. nih.gov

In vitro studies on neuroendocrine tumor (NET) cell lines have revealed that Lanreotide can shift the cytokine balance. nih.gov Specifically, in a pancreatic-derived NET cell line (BON-1), treatment with Lanreotide led to an upregulation of the Th1 cytokine Tumor Necrosis Factor-alpha (TNFα) and a concurrent downregulation of the Th2-associated cytokines Interleukin-6 (IL-6) and Interleukin-10 (IL-10). nih.gov This suggests that Lanreotide can promote a Th1 cytotoxic immune phenotype, which is beneficial for anti-tumor immunity. nih.govnih.gov Interestingly, bronchial-derived NET cells exhibited an opposite cytokine profile in response to Lanreotide, highlighting the tissue-specific nature of its immunomodulatory effects. nih.gov

Further research has explored Lanreotide's direct impact on immune cells. In vitro experiments using T-cell subsets from healthy donors found that Lanreotide had no significant effect on cytokine production or the induction of apoptosis. mdpi.comendocrine-abstracts.org However, analyses of immune cells from NET patients treated with Lanreotide revealed significant effects on key signaling pathways. mdpi.comendocrine-abstracts.orgnih.gov Irrespective of the clinical response, Lanreotide treatment was found to downregulate the Wnt, T-cell receptor (TCR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways in CD8+ T cells. mdpi.comendocrine-abstracts.orgascopubs.orgascopubs.org In patients who responded to the therapy, a downregulation of cytokine and chemokine signaling was observed. mdpi.comendocrine-abstracts.orgnih.gov

Table 2: Research Findings on Lanreotide's Modulation of Cytokines and Signaling in Non-Clinical Settings

Table of Mentioned Compounds

Preclinical Pharmacokinetics, Biodistribution, and Metabolic Fate of Lanreotide Ditfa

Absorption and Distribution Characteristics in Preclinical Animal Models (e.g., rats, beagle dogs)

Preclinical studies in rats and beagle dogs have shown that lanreotide (B11836) is readily absorbed following subcutaneous or intramuscular administration. service.gov.uk After subcutaneous injection in rats, lanreotide demonstrates rapid initial release. cancercareontario.cacancercareontario.ca Similarly, studies in dogs have shown that the immediate release formulation is promptly absorbed from injection sites. service.gov.uk

The distribution of lanreotide is characterized by limited extravascular distribution. service.gov.ukcancercareontario.cacancercareontario.camedsinfo.com.au In healthy volunteers, intravenous administration resulted in a steady-state volume of distribution of 13 L. medsinfo.com.au Toxicological studies in rats and dogs did not reveal any evidence of target organ toxicity, with observed effects such as inhibition of growth rates at high doses being attributed to the pharmacological effect of growth hormone secretion inhibition. hres.ca

Interactive Table: Pharmacokinetic Parameters of Lanreotide in Animal Models

| Species | Formulation | Key Findings |

| Rats | Immediate Release (IRF) | Rapid absorption from subcutaneous sites. cancercareontario.cacancercareontario.ca |

| Dogs | Immediate Release (IRF) | Prompt absorption from intramuscular and subcutaneous sites. service.gov.uk |

| Rats and Dogs | Repeated Dosing | No evidence of target organ toxicity. hres.ca |

Elucidation of Elimination Pathways and Clearance Mechanisms (e.g., Glomerular Filtration, Biliary Excretion) in Animal Studies

The elimination of lanreotide primarily occurs through biliary excretion. cancercareontario.cacancercareontario.cabccancer.bc.ca Studies have shown that less than 5% of the administered dose is excreted in the urine, while less than 0.5% is recovered unchanged in the feces, indicating significant biliary involvement. bccancer.bc.cahpra.iewikidoc.org

In rats, experiments with radiolabeled lanreotide (99mTc-lanreotide) confirmed that it is mainly excreted through the gastrointestinal tract into the feces. nih.gov Perfusion experiments in the rat liver revealed that the bile clearance of 99mTc-lanreotide was substantially higher than that of another somatostatin (B550006) analog, ¹¹¹In-DTPA-octreotide. nih.gov

Analysis of elimination mechanisms in the perfused rat kidney demonstrated that both lanreotide and octreotide (B344500) are primarily eliminated through glomerular filtration. nih.gov However, due to stronger protein binding, the renal clearance of 99mTc-lanreotide was significantly lower than that of ¹¹¹In-DTPA-octreotide. nih.gov

Analysis of Protein Binding Interactions in Preclinical Biological Matrices

In preclinical biological matrices, lanreotide exhibits moderate to high protein binding. In vitro studies with human serum proteins showed binding in the range of 79% to 83%. cancercareontario.caipsen.commedscape.com Another source specifies a range of 78-83%. bccancer.bc.ca

A study comparing radiolabeled lanreotide (99mTc-lanreotide) and octreotide (¹¹¹In-DTPA-octreotide) in rats found that 99mTc-lanreotide was strongly bound to proteins, in contrast to the weak binding of ¹¹¹In-DTPA-octreotide. nih.gov This difference in protein binding contributes to the lower renal clearance of lanreotide compared to octreotide. nih.gov The moderate protein binding suggests that interactions with highly plasma-bound drugs are unlikely. medsinfo.com.au

Comparative Pharmacokinetic Profiles of Lanreotide (diTFA) and Related Peptides in Experimental Animal Models

Comparisons between lanreotide and other somatostatin analogs, such as octreotide and pasireotide (B1678482), reveal distinct pharmacokinetic and pharmacodynamic profiles.

Lanreotide has a longer duration of action than natural somatostatin, which is attributed to its reduced metabolic degradation. fda.gov In rats, subcutaneously administered lanreotide was found to be less active than somatostatin or octreotide in inhibiting glucose-stimulated insulin (B600854) secretion. fda.gov

In terms of receptor binding, both lanreotide and octreotide show high affinity for somatostatin receptor 2 (SSTR2) and lower affinity for SSTR5. nih.govbioscientifica.com Pasireotide, a newer generation analog, has a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. fda.gov This difference in receptor affinity can lead to different pharmacological effects. For instance, in rats, pasireotide inhibited ACTH and corticosterone (B1669441) secretion, whereas octreotide was less effective. fda.gov

The pharmacokinetic profiles also differ. A study comparing long-acting formulations found different times to reach maximum concentration (tmax) for octreotide and lanreotide. researchgate.net

Interactive Table: Comparative Aspects of Somatostatin Analogs

| Feature | Lanreotide | Octreotide | Pasireotide |

| Receptor Affinity | High for SSTR2, lower for SSTR5 nih.govbioscientifica.com | High for SSTR2, lower for SSTR5 bioscientifica.com | High for SSTR1, SSTR2, SSTR3, SSTR5 fda.gov |

| Insulin Inhibition (in rats) | Less active than somatostatin or octreotide fda.gov | More active than lanreotide fda.gov | N/A |

| ACTH/Corticosterone Inhibition (in rats) | N/A | Less effective than pasireotide fda.gov | Inhibits secretion fda.gov |

Identification and Characterization of Preclinical Metabolic Products

Lanreotide is extensively metabolized, primarily in the gastrointestinal tract following biliary excretion. service.gov.ukcancercareontario.cacancercareontario.cabccancer.bc.cafda.gov The metabolites are then excreted in the feces and urine. service.gov.uk Despite extensive metabolism, information on specific active or inactive metabolites from preclinical studies is limited in the provided search results. bccancer.bc.ca It is noted that the parent drug remains mostly unchanged in the plasma. fda.gov The metabolic pathway may involve cytochrome P450 enzymes, as somatostatin analogs might decrease the metabolic clearance of compounds metabolized by these enzymes, possibly due to the suppression of growth hormone. cancercareontario.camedsinfo.com.auhpra.ieipsen.commedicines.org.uk

Advanced Formulation Science and Research on Lanreotide Ditfa Delivery Systems

Peptide Self-Assembly Phenomena and Supramolecular Hydrogel Formation

Lanreotide (B11836), a synthetic octapeptide analog of somatostatin (B550006), possesses the remarkable ability to spontaneously self-assemble in aqueous solutions into highly ordered, monodisperse nanotubes, which can form a hydrogel. nih.govuniv-rennes1.fr This self-organization is a hierarchical process driven by a delicate balance of intermolecular forces. nih.govacs.org The process begins with the formation of peptide dimers, which then associate into larger structures. nih.govacs.org The resulting hydrogel is a viscous, gel-like substance that can act as an in-situ-forming depot upon injection, providing a slow and controlled release of the peptide. regulations.govd-nb.info

The self-assembly of Lanreotide into nanotubes is a multi-step, hierarchical process that begins at the molecular level and extends to the macroscopic scale. nih.govacs.org The entire process is driven by the amphiphilic nature of the peptide, which features a specific spatial arrangement of hydrophobic and hydrophilic residues. nih.govnih.gov

The fundamental building block of the assembly is a peptide dimer, stabilized primarily by hydrophobic interactions and aromatic side-chain stacking. nih.govacs.org These dimers then associate through the formation of intermolecular antiparallel β-sheets, creating amyloid-like filaments. nih.govuniv-rennes1.fr This "cross-β" organization is a key feature of the assembly. nih.gov

Research has elucidated a specific pathway for the formation of the final nanotube structure, involving stable intermediates. acs.org

Dimer Formation : The process initiates with a monomer-to-dimer equilibrium. This initial step is regulated by both attractive hydrophobic forces and repulsive electrostatic interactions between the positively charged peptides. researchgate.net

Open Ribbon Intermediate : Above a certain concentration, the dimers assemble into stable, 2-D crystalline structures known as open ribbons. acs.orgresearchgate.net These ribbons possess an intrinsic curvature, which is believed to arise from the expression of the peptide's molecular chirality. researchgate.net

Helical Ribbon and Nanotube Closure : The open ribbons are precursors to unstable helical ribbons. acs.org These helical ribbons eventually close to form the final, highly-ordered, and monodisperse nanotubes, which typically have a diameter of about 24 nm. nih.govacs.org The nanotube walls are formed from the lateral packing of approximately 26 of the initial filaments. nih.gov

Three key molecular parameters have been identified as essential for this specific nanotube architecture:

The chemical specificity of two of its three aromatic side chains. nih.govnih.gov

The distinct spatial arrangement of its hydrophilic and hydrophobic residues. nih.govnih.gov

The presence of an aromatic side chain within the molecule's β-turn. nih.govnih.gov

Alterations to these parameters, such as opening the peptide's disulfide bridge or mutating key amino acid residues, can disrupt or alter the self-assembly process, leading to less-ordered structures like amyloid fibers or curved lamellae instead of uniform nanotubes. nih.govresearchgate.net

| Hierarchical Level | Description | Primary Stabilizing Forces | Key Structural Features |

|---|---|---|---|

| Level 1: Dimerization | Two lanreotide monomers associate to form a dimer. acs.org | Hydrophobic effects, aromatic side-chain interactions. nih.gov | Basic building block of the assembly. |

| Level 2: Filament Formation | Dimers pack together to form amyloid-like filaments. nih.gov | Intermolecular antiparallel β-sheet network. nih.gov | "Cross-β" organization. nih.gov |

| Level 3: Nanotube Formation | Approximately 26 filaments pack laterally to form a hollow tube. nih.gov | Lateral association of filaments. nih.gov | Monodisperse diameter (approx. 24 nm), hollow core. nih.gov |

| Level 4: Hexagonal Lattice | Nanotubes pack into a hexagonal lattice. nih.gov | Inter-nanotube interactions. | Highly ordered gel-like phase. univ-rennes1.fr |

Counterions, which are present to balance the charge of the peptide, play a critical role in modulating the self-assembly process, as well as the rheological properties and stability of the resulting supramolecular structures. nih.gov The type and concentration of these counterions can significantly influence the aggregation kinetics and the final architecture of the assembly. nih.govmdpi.com

For lanreotide, which has two basic residues, the number of associated counterions is a critical factor in the self-aggregation process. nih.gov Acetate (B1210297) is a commonly used counterion in lanreotide formulations. nih.gov Research has shown that formulations with a higher percentage of acetate are characterized by large, cross-linked tubular structures that tend to self-organize into ribbons. nih.gov Trifluoroacetate (TFA), often used during peptide synthesis, can also be present. The FTIR spectrum of lanreotide can be dominated by peaks from TFA counterions bound to arginine residues. researchgate.net

The influence of counterions extends to the physical properties of the hydrogel. For instance, studies on similar self-assembling somatostatin hydrogels have shown that the presence of electrolytes leads to the formation of narrower and denser nanofibrils, which corresponds to a higher storage modulus (G'), indicating a more structured and rigid gel. core.ac.uk Counterions can act as kosmotropic (structure-making) or chaotropic (structure-breaking) agents, thereby influencing aggregate stability and, consequently, the pharmacokinetic properties of the drug formulation. nih.gov The exchange of one counterion for another, such as replacing acetate with chloride, has been shown to slow the release rate of octreotide (B344500) from liquid crystalline formulations and enhance its stability. mdpi.com This highlights the potential to "tune" the formulation's properties by carefully selecting the counterion. nih.gov

| Peptide | Counterion Exchange | Observed Effect on Formulation Properties | Reference |

|---|---|---|---|

| Octreotide | Acetate ↓ Chloride | Slower release rate and enhanced stability in liquid crystalline formulations. | mdpi.com |

| Lanreotide | Higher Acetate Content | Formation of large, cross-linked tubular structures and ribbons. | nih.gov |

| Teverelix | Acetate ↓ Trifluoroacetate | Elimination of gel formation in microcrystalline aqueous suspensions. | mdpi.com |

| Somatostatin Agonists (e.g., Lanreotide) | Acetate ↓ Oleate | Enhanced transdermal delivery. | mdpi.com |

Strategies for Sustained Release Formulations Research

The unique self-assembling property of lanreotide is fundamental to its use in sustained-release formulations. d-nb.info These formulations are designed to form a depot of drug upon injection, which then releases the active peptide in a controlled manner over an extended period. regulations.govd-nb.info Research in this area focuses on understanding the release kinetics from these depots and developing novel delivery systems to improve peptide stability and control its release profile.

Lanreotide depot formulations are typically supersaturated, gel-like solutions of lanreotide acetate and water. regulations.gov When injected subcutaneously, the formulation interacts with the physiological environment, causing the peptide to precipitate and form a solid or semi-solid in-situ depot. regulations.gov Drug release from this depot is then gradual and prolonged. regulations.gov

The release kinetics are complex and depend on the dissolution of the peptide from this depot structure. regulations.gov Non-clinical studies, often conducted in animal models like dogs, are crucial for understanding these kinetics. For example, a prolonged-release formulation (PRF) of lanreotide was shown to have a higher terminal elimination half-life compared to the autogel formulation, indicating a slower release from the depot. tandfonline.com Such studies demonstrate that after an initial rapid release, lanreotide concentrations decrease slowly, consistent with first-order kinetics from the depot. tandfonline.com The apparent elimination half-life for a lanreotide PRF has been observed to be approximately 54–63 days, supporting the potential for extended dosing intervals. tandfonline.com These supersaturated gel formulations provide a predictable pharmacokinetic profile and steady-state kinetics. researchgate.netresearchgate.net

To overcome challenges associated with oral peptide delivery, such as degradation and poor absorption, advanced formulations like Self Nano-Emulsifying Delivery Systems (SNEDS) are being investigated for lanreotide. nih.govuibk.ac.at SNEDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium. uibk.ac.at

Research has focused on developing SNEDS for lanreotide to protect it from presystemic degradation, particularly thiol-disulfide exchange reactions in the gastrointestinal tract. nih.govtandfonline.com The strategy involves creating a hydrophobic ion-paired complex between the positively charged lanreotide and a negatively charged surfactant, such as sodium deoxycholate. nih.govtandfonline.com This complex can then be loaded into the oily phase of the SNEDS formulation. tandfonline.com

Studies have demonstrated the viability of this approach:

Lanreotide-loaded SNEDS have been successfully formulated with mean droplet sizes in the nanometer range (e.g., 37-45 nm). nih.govtandfonline.com

These formulations have shown a significant protective effect against degradation by thiols like glutathione. In one study, after 3 hours of incubation with glutathione, 80% of lanreotide remained intact when incorporated in an optimized SNEDS formulation. nih.govtandfonline.com

The lipophilic nature of the SNEDS also provides a sustained release of lanreotide over several hours. nih.govtandfonline.com

| Formulation ID | Mean Droplet Size (nm) | Lanreotide Payload (%) | Protection vs. Glutathione (3h) | Release Profile | Reference |

|---|---|---|---|---|---|

| Lan/Deo-SN2 | 45 ± 0.20 | 6.4% | 48% intact lanreotide | Sustained over 3 hours | nih.govtandfonline.com |

| Lan/Deo-SN3 | 37 ± 0.02 | 5.1% | 80% intact lanreotide | Sustained over 3 hours | nih.govtandfonline.com |

Targeted Delivery System Research Utilizing Lanreotide (diTFA) as a Ligand

Beyond its own therapeutic action, lanreotide is being explored as a targeting ligand to deliver other therapeutic agents, such as chemotherapy drugs, to specific cells. utsouthwestern.eduscholars.direct This strategy leverages the fact that many tumor cells, particularly neuroendocrine tumors, overexpress somatostatin receptors (SSTRs), for which lanreotide has a high binding affinity. utsouthwestern.eduscholars.directnih.gov By attaching lanreotide to a drug delivery vehicle (e.g., a nanoparticle or liposome), the vehicle can be guided to and internalized by SSTR-positive cancer cells. scholars.directnih.gov

This active targeting approach offers several advantages:

Enhanced Specificity : It increases the concentration of the cytotoxic drug at the tumor site while minimizing exposure to healthy tissues. mdpi.com

Improved Efficacy : By promoting receptor-mediated endocytosis, it can lead to greater intracellular drug accumulation and stronger tumor inhibition. utsouthwestern.eduacs.org

Combination Therapy : It allows for the co-delivery of multiple agents, such as a chemotherapeutic drug and a photosensitizer for combined chemo-photothermal therapy. nih.govfrontiersin.org

Research has demonstrated the successful application of lanreotide as a targeting ligand in various nanoparticle systems:

Polymeric Micelles : Lanreotide has been conjugated to PEG-b-PCL copolymers to form micelles for delivering paclitaxel (B517696). utsouthwestern.eduacs.org These micelles showed a hydrodynamic diameter of around 43 nm, high drug encapsulation efficiency, and demonstrated enhanced cytotoxicity in SSTR-positive cancer cells compared to non-targeted micelles. utsouthwestern.eduacs.org

Hybrid Polymer Nanoparticles : In another study, lanreotide was conjugated to hybrid polymer nanoparticles carrying both methotrexate (B535133) (a chemotherapy drug) and polyaniline (a photothermal agent). nih.govfrontiersin.org These multifunctional nanoparticles had a particle size of approximately 188 nm and showed greater uptake and apoptosis-inducing effects in SSTR-positive cancer cells, especially when combined with near-infrared light irradiation. nih.gov

These studies confirm that lanreotide can serve as an effective "homing peptide," making lanreotide-modified nanocarriers a promising strategy for the targeted treatment of SSTR-overexpressing cancers. utsouthwestern.eduacs.org

| Delivery System | Conjugated Drug/Agent | Particle Size (nm) | Target | Key Finding | Reference |

|---|---|---|---|---|---|

| PEG-b-PCL Micelles | Paclitaxel | ~43 | SSTR2-positive tumor cells | Enhanced cellular uptake and cytotoxicity via receptor-mediated mechanism. | utsouthwestern.eduacs.org |

| Hybrid Polymer Nanoparticles | Methotrexate & Polyaniline | ~188 | SSTR-positive cancer cells | Greater uptake and enhanced apoptosis, especially with NIR irradiation. | nih.gov |

| Polymer Nanoparticles | Methotrexate | Not specified | SSTR-positive tumor cells | Induces specific binding to target cells. | scholars.direct |

Micellar Systems and Nanocarrier Conjugates for Receptor-Specific Delivery

The development of advanced drug delivery systems for Lanreotide (diTFA) has increasingly focused on leveraging its high affinity for somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are often overexpressed on the surface of various tumor cells. acs.orgnih.govnih.gov This has led to the design of sophisticated micellar systems and nanocarrier conjugates that use Lanreotide not as the primary therapeutic agent, but as a "homing peptide" or targeting ligand to guide encapsulated therapies directly to cancer cells. acs.orgnih.gov This active targeting strategy aims to enhance drug accumulation at the tumor site, thereby increasing therapeutic efficacy while potentially minimizing systemic side effects. tandfonline.comtandfonline.com

Research has centered on conjugating Lanreotide to biocompatible and biodegradable polymers that self-assemble into micelles. These are core-shell nanostructures capable of encapsulating hydrophobic drugs. A prominent example involves conjugating Lanreotide to the distal end of the polyethylene (B3416737) glycol (PEG) block of diblock copolymers such as poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-b-PCL). acs.orgnih.govutsouthwestern.edu In these systems, the hydrophobic PCL core serves as a reservoir for anticancer drugs like paclitaxel, while the hydrophilic PEG shell, decorated with Lanreotide, forms a stealth layer that also actively seeks out SSTR2-positive cells. acs.orgmdpi.com

Another well-studied platform utilizes the phospholipid-based polymer 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(poly(ethylene glycol))-2000] (PEG-DSPE). nih.govtandfonline.comtandfonline.com By attaching Lanreotide to PEG-DSPE, researchers have created active targeted micelles that demonstrate a strong affinity for SSTR2-expressing tumors. nih.govtandfonline.com These nanocarriers have shown success in delivering their payload more effectively to target cells compared to their non-targeted counterparts. nih.govtandfonline.com Beyond polymeric micelles, Lanreotide has also been used to functionalize other nanocarriers, such as gold nanoparticles, for targeted delivery and enhanced radiosensitization of SSTR2-expressing cancer cells. iaea.org

The physical characteristics of these nanocarriers are meticulously engineered to optimize their in vivo performance. For instance, Lanreotide-modified PEG-b-PCL micelles loaded with paclitaxel have been formulated to be spherical with a hydrodynamic diameter of approximately 43.2 nm. acs.orgnih.govutsouthwestern.edu This size is considered favorable for exploiting the enhanced permeability and retention (EPR) effect in solid tumors. mdpi.com Furthermore, these systems exhibit high drug encapsulation efficiency and a slow drug release rate, which are crucial for sustained therapeutic action. acs.orgnih.govutsouthwestern.edu

Table 1: Characteristics of Lanreotide-Conjugated Nanocarrier Systems

| Nanocarrier System | Targeting Ligand | Core Material / Nanoparticle | Encapsulated Agent | Hydrodynamic Diameter (nm) | Drug Encapsulation Efficiency (%) | Source(s) |

|---|---|---|---|---|---|---|

| Lanreotide-PM-PTX | Lanreotide | Poly(ε-caprolactone) (PCL) | Paclitaxel | 43.2 ± 0.4 | 87.1 ± 2.8 | acs.orgnih.govutsouthwestern.edu |

| Lanreotide-PM | Lanreotide | PEG-DSPE | Paclitaxel | ~18 | Not specified | nih.govtandfonline.com |

Investigation of Receptor-Mediated Cellular Uptake Mechanisms in Targeted Delivery Research

A cornerstone of targeted delivery research is the definitive confirmation that the nanocarrier's enhanced uptake into cancer cells is mediated by the intended receptor. For Lanreotide-functionalized nanocarriers, extensive research has been conducted to verify that their cellular internalization is primarily driven by SSTR2 binding. acs.orgnih.gov These investigations typically involve a series of in vitro experiments using cell lines with differential SSTR2 expression levels. acs.orgmdpi.com

A common experimental model compares uptake in a high SSTR2-expressing cell line, such as human small cell lung cancer (H446), with a low SSTR2-expressing cell line, like human breast cancer (MCF-7). acs.orgmdpi.com In these studies, nanocarriers are often loaded with a fluorescent probe (e.g., coumarin-6) to allow for visualization and quantification of cellular uptake via confocal microscopy and flow cytometry. utsouthwestern.edu Results consistently demonstrate significantly higher fluorescence intensity in the SSTR2-positive H446 cells compared to the SSTR2-negative MCF-7 cells after incubation with Lanreotide-conjugated micelles. acs.orgutsouthwestern.edu This differential uptake strongly suggests a receptor-dependent mechanism. acs.org

To further substantiate that the uptake is specifically via SSTRs, competitive inhibition studies are performed. nih.govresearchgate.net In these experiments, SSTR2-positive cells are pre-incubated with an excess of free Lanreotide before being exposed to the Lanreotide-conjugated nanocarriers. The presence of free Lanreotide saturates the SSTR2 binding sites on the cell surface, leading to a significant reduction in the uptake of the fluorescently-labeled micelles. nih.govtandfonline.com This competitive phenomenon provides compelling evidence that the internalization process is a specific, receptor-mediated endocytosis event rather than non-specific phagocytosis. nih.govtandfonline.com In vivo studies in tumor-bearing mouse models further corroborate these findings, showing higher accumulation of Lanreotide-modified micelles in SSTR2-high expression tumor xenografts. nih.govtandfonline.com

Analytical and Physicochemical Characterization Methodologies for Lanreotide Ditfa Research

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental in the analysis of pharmaceutical peptides like Lanreotide (B11836), providing high-resolution separation for both quantification and the detection of closely related impurities.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of Lanreotide and quantifying its content. fda.gov The development of a robust HPLC method is essential for separating the main peptide from process-related impurities and degradation products. fda.gov These impurities can arise during synthesis or storage and may impact the product's safety and effectiveness. frontiersin.org

Method development often involves a reversed-phase (RP-HPLC) approach, which is well-suited for separating peptides and other hydrophobic molecules. frontiersin.orgnih.gov The selection of the stationary phase, typically a C18 or C8 column, and the mobile phase composition are critical parameters optimized to achieve efficient separation. frontiersin.orgnih.gov A common issue in the separation of Lanreotide is the low degree of separation when using traditional trifluoroacetic acid (TFA) systems with an acetonitrile/water gradient. google.com To overcome this, alternative methods have been developed. For instance, a method utilizing a mixed stationary phase and a mobile phase containing a triethylammonium (B8662869) phosphate (B84403) buffer salt solution and a sodium perchlorate (B79767) buffer salt solution has been shown to improve the detection of impurities not seen in standard TFA systems. google.com

Validation of the HPLC method is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure its reliability. frontiersin.org Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. frontiersin.orgnih.gov For example, a validated method for a peptide therapeutic demonstrated excellent linearity over a specified concentration range and high sensitivity with low LOD and LOQ values. frontiersin.org The proposed release specifications for Lanreotide drug substance include purity by HPLC, peptide content by HPLC, and limits for individual and total peptide-related impurities. fda.gov

Table 1: Example Parameters for a Validated RP-HPLC Method for Peptide Analysis

| Parameter | Specification | Finding |

|---|---|---|

| Column | Waters X.Bridge C18, 4.6 mm × 250 mm, 5 µm | Effective separation of parent compound and impurities achieved. frontiersin.org |

| Mobile Phase A | 20 mmol/L Potassium Dihydrogen Phosphate (KH2PO4) and Acetonitrile (ACN) (19:1 v/v) | Provided good peak shape and resolution. frontiersin.org |

| Mobile Phase B | Acetonitrile (ACN) | Used in a gradient elution program for optimal separation. frontiersin.org |

| Flow Rate | 1.0 mL/min | Maintained consistent retention times. frontiersin.org |

| Detection | UV at 260 nm | Appropriate wavelength for detecting the peptide and its impurities. frontiersin.org |

| Injection Volume | 10 µL | Standardized volume for accurate quantification. frontiersin.org |

| Linearity (r²) | ≥ 0.99 | Method demonstrated excellent linearity across the concentration range. frontiersin.org |

| Accuracy (% Recovery) | 92.4% to 108.5% | The method is accurate for the quantification of the analyte. nih.gov |

| Precision (RSD) | Inter-day: 5.8% to 12.8%, Intra-day: 0.7% to 7.9% | The method is precise and reproducible. nih.gov |

This table is a representative example based on typical HPLC method validation data for pharmaceutical analysis and may not reflect the exact parameters for Lanreotide (diTFA).

Spectrometric and Spectroscopic Approaches

Spectrometric and spectroscopic techniques are indispensable for confirming the identity and characterizing the higher-order structure of Lanreotide.

Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and elucidate the structure of Lanreotide and its impurities. fda.gov The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecule, which serves as a primary identification method. fda.gov For Lanreotide, which has a molecular weight of 1096.34 Da for the anhydrous free peptide, MS confirms this fundamental characteristic. fda.gov

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is employed to fragment the parent ion and analyze the resulting product ions. This fragmentation pattern provides detailed structural information, helping to sequence the peptide and identify the specific sites of modification in impurities or degradation products. nih.govnih.gov For instance, in the bioanalysis of Lanreotide, fragmentation of the doubly charged precursor ion ([M+2H]²⁺) at m/z 548.8 to a product ion at m/z 170.0 was used for quantification. nih.gov This level of structural detail is crucial for characterizing the five major peptide-related impurities found in the Lanreotide drug substance, which include both process impurities and degradation products. fda.gov

Table 2: Mass Spectrometry Data for Lanreotide Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Application |

|---|---|---|---|---|

| Lanreotide | 548.8 [M+2H]²⁺ | 170.0 | ESI+ | Quantification in plasma nih.gov |

This table provides an example of MS parameters used in Lanreotide analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used not only for the structural characterization of Lanreotide at the atomic level but also for investigating its higher-order supramolecular structures and molecular dynamics. fda.govnih.gov Specifically, advanced NMR techniques have been pivotal in understanding the self-assembly of Lanreotide into a gel-like formulation, known as Autogel. nih.govresearchgate.net

Pulsed Field Gradient (PFG) Diffusion-Ordered Spectroscopy (DOSY) NMR is a non-invasive method used to characterize the self-assembly and mobility of Lanreotide molecules. nih.govnih.gov By measuring the diffusion coefficient of the peptide, researchers can calculate the hydrodynamic radii of the resulting supramolecular assemblies. researchgate.netdntb.gov.ua This provides insight into the size and organization of the structures formed. Studies have shown that the diffusion coefficient is sensitive to the formulation protocol, such as the concentration of acetate (B1210297) counterions, which influences the self-assembly process. researchgate.netmdpi.com

Magnetic Resonance Imaging (MRI) complements DOSY NMR by providing spatial information about the formulation's structure. nih.govresearchgate.net Together, these NMR-based methods allow for the characterization of peptide self-assembly in a non-disruptive manner, which is an advantage over sample-destructive techniques like scanning electron microscopy. nih.gov This combined approach helps in building molecular models of the supramolecular structures and understanding the factors that govern their formation and stability. researchgate.netnih.gov

Table 3: NMR Research Findings on Lanreotide Supramolecular Assembly

| Technique | Parameter Measured | Key Finding | Reference |

|---|---|---|---|

| PFG-DOSY NMR | Diffusion Coefficient (D) | The diffusion coefficient was used to calculate the hydrodynamic radii of self-assembled structures. researchgate.netnih.gov | researchgate.netnih.gov |

| PFG-DOSY NMR | Influence of Acetate | Higher acetate concentrations led to the formation of larger, cross-linked tubular structures. mdpi.com | mdpi.com |

| HR-MAS NMR | Molecular Mobility | Provided information on the mobility of different parts of the peptide within the supramolecular structure. nih.gov | nih.gov |

| MRI | Supramolecular Folding | Integrated with DOSY data to reconstruct the three-dimensional folding of the supramolecular assembly. nih.gov | nih.gov |

Microscopy Techniques for Supramolecular Structure Analysis

Microscopy provides direct visualization of the nanoscale structures formed by the self-assembly of Lanreotide, offering a powerful complement to spectroscopic data.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that enables the visualization of surfaces at the nanometer scale. digitalsurf.com It is particularly valuable for characterizing the morphology of soft biological samples and supramolecular structures like those formed by Lanreotide. mdpi.comdigitalsurf.com In the study of Lanreotide formulations, AFM has been used to directly observe the self-assembled nanostructures. nih.govresearchgate.net

AFM imaging, typically performed in tapping mode to protect the soft sample, has revealed that Lanreotide self-assembles into well-defined tubular structures. mdpi.com These nanotubes can further organize into larger ribbon-like formations. mdpi.com By analyzing the AFM height images and line profiles, researchers can measure the dimensions (height and width) of these nanotubes and ribbons, providing quantitative data on the supramolecular architecture. mdpi.com This information, when integrated with findings from NMR spectroscopy, allows for a comprehensive understanding of the hierarchical self-assembly process of Lanreotide, from individual molecules to complex nanostructured hydrogels. nih.govmdpi.com

Table 4: AFM Findings on Lanreotide Nanostructures

| Observed Structure | Typical Dimensions | Key Observation | Reference |

|---|---|---|---|

| Tubular Structures | Nanometer scale height and width | These are the fundamental self-assembled units of the Lanreotide formulation. mdpi.com | mdpi.com |

| Ribbons | Formed by the self-organization of tubular structures | Indicates a higher level of hierarchical organization in the hydrogel. mdpi.com | mdpi.com |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an analytical technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. anapath.chlabtoo.com The interaction of the electrons with the atoms in the sample generates various signals that contain information about the surface topography and composition. anapath.ch For peptide-based pharmaceuticals like lanreotide, SEM is a standard method for characterizing the supramolecular structures that form through self-assembly. nih.gov

In the study of Lanreotide acetate, SEM has been instrumental in visualizing its self-assembly process in aqueous solutions. Research using freeze-fracture SEM revealed that the concentration of Lanreotide acetate in water directly influences the type of nanostructure formed. researchgate.net At a low concentration of 2% (w/w), no discernible structures were visualized. researchgate.net However, within a concentration range of 5% to 20% (w/w), lanreotide was observed to self-assemble into long, monodisperse nanotubes. researchgate.net These nanotubes pack together hexagonally and have an average radius of approximately 120 Å, a dimension that remains independent of the peptide concentration within this range. researchgate.net As the concentration of the peptide increases, the density of these nanotube structures also increases. researchgate.net This self-assembly into nanotubes is a key characteristic of lanreotide's formulation. nih.govnih.gov

| Lanreotide Acetate Concentration (% w/w in water) | Observed Supramolecular Structure | Structural Details |

|---|---|---|

| 2% | No structure visualized | - |

| 5% - 20% | Long nanotubes | Average radius of ~120 Å |

| >20% | Increased density of structures | Indicative of further aggregation or altered assembly |

Cell-Based Assays for In Vitro Research Characterization

Cell-based assays are fundamental tools in biomedical research, providing critical insights into the biological effects of a compound at the cellular level. For Lanreotide (diTFA), these in vitro assays are essential for characterizing its influence on cellular functions, survival, and the underlying molecular mechanisms of its action. mdpi.comnih.gov

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser beam. jrd.or.krnews-medical.net It is a valuable research tool for assessing various aspects of T cell function, including proliferation, survival, cytokine production, and cell signaling. jrd.or.kr

In the context of lanreotide research, flow cytometry has been employed to investigate the compound's in vitro effects on the function and survival of immune cells, particularly T cell subsets. mdpi.comnih.gov Studies have used this method to quantify the expression of somatostatin (B550006) receptors (SSTRs), to which lanreotide binds, on the surface of different T cell populations, including cytotoxic T cells (Tc), helper T cells (Th), and regulatory T cells (Treg). mdpi.comnih.gov One study found high expression of SSTR2 on healthy donor T cells, with low to no expression of other SSTR subtypes. endocrine-abstracts.org

Furthermore, flow cytometry assays have been used to assess whether lanreotide directly impacts T cell functions, such as the production of intracellular cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), or the induction of apoptosis (programmed cell death). nih.gov The findings from these in vitro studies on healthy donor T cells indicated that lanreotide did not have a significant effect on T cell apoptosis or on the production of IL-2 and IFNγ following stimulation. nih.govendocrine-abstracts.org This suggests that lanreotide's therapeutic effects observed in vivo may not be due to direct cytotoxicity or functional modulation of T cells in the manner tested. mdpi.comnih.gov

| T Cell Subset | Cytokine | Baseline Production (PMA/Ion induced, % positive cells) | Effect of Lanreotide |

|---|---|---|---|

| Cytotoxic T cells (Tc) | IFNγ | 32.7 ± 5.1% | No significant effect |

| Helper T cells (Th) | IFNγ | 15.8 ± 2.3% | No significant effect |

| Regulatory T cells (Treg) | IFNγ | 6.7 ± 1.1% | No significant effect |

| Helper T cells (Th) | IL-2 | 32.6 ± 5.1% | No significant effect |

| Regulatory T cells (Treg) | IL-2 | 23.6 ± 2.8% | No significant effect |

| Cytotoxic T cells (Tc) | IL-2 | 8.9 ± 1.8% | No significant effect |

Gene and protein expression profiling are comprehensive techniques used to measure the activity of thousands of genes and proteins simultaneously, providing a global view of cellular function and the molecular pathways affected by a compound. thermofisher.commedsci.org These methods are crucial for elucidating the mechanism of action of drugs like lanreotide. drugbank.comnih.gov

In in vitro studies involving lanreotide, gene and protein expression analyses have been used to understand its antiproliferative effects on cancer cell lines. Research on bronchopulmonary neuroendocrine tumor (BP-NET) cell lines (NCI-H720 and NCI-H727) has explored how lanreotide, particularly in combination with other inhibitors, alters cancer-associated pathways. nih.govfrontiersin.org A multiplexed gene expression analysis on the NCI-H720 cell line revealed that combining lanreotide with the PI3K inhibitor BYL719 had a more potent effect on the downregulation of mitogens (substances that encourage cell division) than lanreotide alone. frontiersin.org

Moreover, these studies have shown that treatment can induce the expression of SSTR2 and SSTR5, the primary receptors for lanreotide, potentially enhancing its therapeutic effect. frontiersin.org Other in vitro research has demonstrated that lanreotide can induce the expression of Th1 cytokines in pancreatic neuroendocrine tumor cell lines, suggesting a modulation of the tumor's immune microenvironment. nih.gov While many of the significant signaling pathway alterations, such as those involving Wnt, T cell receptor (TCR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling, have been more prominently observed in in vivo patient samples, the foundational in vitro work is key to identifying these targets. mdpi.comnih.govnih.gov

| Cell Line | Treatment | Observed Effect | Key Finding |

|---|---|---|---|

| NCI-H720 | BYL719 + Everolimus | Induced expression of SSTR2 and SSTR5 | Upregulation of lanreotide's target receptors |

| NCI-H727 | BYL719 | Induced expression of SSTR2 and SSTR5 | Upregulation of lanreotide's target receptors |

| NCI-H720 | BYL719 + Lanreotide | Stronger downregulation of mitogens vs. lanreotide alone | Enhanced antiproliferative signaling |

| NCI-H720 & NCI-H727 | BYL719 + Everolimus + Lanreotide | Diminished cell proliferation | Potentiated antiproliferative effect |

Computational and Biophysical Modeling of Lanreotide Ditfa

Molecular Docking Simulations of Ligand-SSTR Interactions